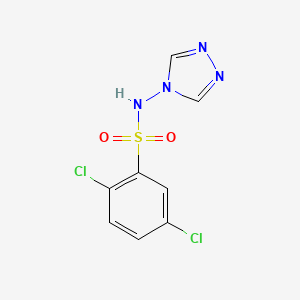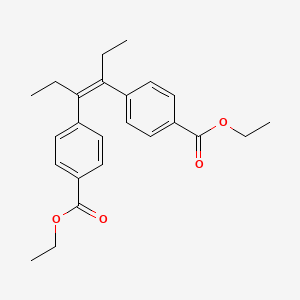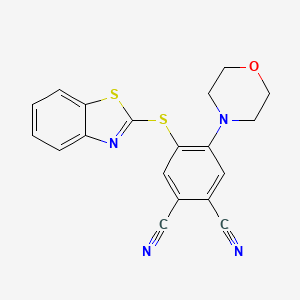![molecular formula C12H13N3OS B11094108 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide CAS No. 5931-85-1](/img/structure/B11094108.png)
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide typically involves the reaction of 2-(methylsulfanyl)-1H-imidazole with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1H-imidazole: A precursor in the synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide.
N-phenylacetamide: A simpler analog lacking the imidazole ring.
2-(methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-ol: Another imidazole derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the phenylacetamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
5931-85-1 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(2-methylsulfanylimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-13-7-8-15(12)9-11(16)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) |
InChI Key |
MFHGXKJVOLTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11094028.png)
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)

![1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)
![2-(2-Furyl)-4-{8-[2-(2-furyl)-4-phenyl-1H-imidazol-5-YL]dibenzo[B,D]furan-2-YL}-5-phenyl-1H-imidazole](/img/structure/B11094059.png)

![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)

![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)

![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11094096.png)
![5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11094105.png)
